1-Aminooxy-4-aminobutane
Description
Properties
IUPAC Name |
O-(4-aminobutyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-3-1-2-4-7-6/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYHTNDDMKDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCON)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219224 | |
| Record name | 1-Aminooxy-4-aminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69182-55-4 | |
| Record name | 1-Aminooxy-4-aminobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069182554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminooxy-4-aminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Chain-Length Derivatives
1-Aminooxy-3-aminopropane
- Structure: Shorter carbon chain (C3) with aminooxy and amine groups at positions 1 and 3.
- Activity: Higher potency than 1-aminooxy-4-aminobutane, with an I50 of 2.10<sup>−8</sup> M against ODC .
- Specificity: Demonstrates enzyme selectivity similar to this compound but greater efficacy in vivo.
n-Butylamine (1-Aminobutane)
- Structure: Simple primary amine (C4 chain) lacking the aminooxy group.
- Its lack of functional groups reduces biological specificity compared to aminooxy derivatives .
Azido-Functionalized Analogs
1-Azido-4-aminobutane
- Structure: Replaces the aminooxy group with an azide (-N3). CAS: 88192-20-5, molecular formula C4H10N4 .
- Applications : Used in click chemistry and bioconjugation due to the azide group’s reactivity. Synthesized from precursors like 1-azido-4-isocyanatobutane (CAS: 177489-76-8) .
- Contrast: Unlike this compound, its primary utility lies in synthetic chemistry rather than enzyme inhibition.
Hydroxy-Substituted Derivatives
1-Amino-4-hydroxybutan-2-one
- Structure: Contains a hydroxyl (-OH) and ketone group instead of aminooxy. CAS: 87395-84-4 .
- Safety: Requires stringent handling (e.g., artificial respiration if inhaled), contrasting with the lower acute toxicity reported for aminooxy derivatives .
- Functionality: The hydroxyl group may enhance solubility but reduces stability compared to aminooxy compounds.
Comparative Data Table
Key Research Findings
- Chain Length vs. Potency: Shorter-chain aminooxy derivatives (e.g., C3) exhibit greater ODC inhibition, suggesting steric or electronic advantages .
- Functional Group Impact : Azido and hydroxy groups shift applications from enzymatic inhibition to chemical synthesis or alter toxicity profiles .
- Structural Specificity: The aminooxy group uniquely enables selective ODC targeting, unlike aromatic or simple amines .
Preparation Methods
Hydrolysis of Protected Amines: Insights from 4-Amino-1-butanol Synthesis
The synthesis of 4-amino-1-butanol involves hydrolyzing N-(8-hydroxybutyl)phthalimide under basic conditions (10 h at 100°C with NaOH), yielding 90.8% pure product. This method highlights the utility of phthalimide protection for amines, which could be adapted for this compound:
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Analogous Route : Protecting the primary amine with phthalimide, introducing the aminooxy group via hydroxylamine substitution, and deprotecting under mild acidic conditions.
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Challenges : Hydroxylamine’s nucleophilicity may lead to competing reactions with the phthalimide group, necessitating temperature control below 30°C.
Bromination and Amination: Lessons from 4-Isopropylamino-1-butanol Synthesis
A patent detailing 4-isopropylamino-1-butanol synthesis employs tetrahydrofuran (THF) bromination followed by isopropylamine substitution. This two-step process achieves >99.5% purity and 92% yield, demonstrating the efficacy of bromo intermediates for amine installation:
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Bromination : THF reacts with HBr in acetic acid to form 4-bromo-1-acetoxyl butane.
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Amination : Bromine displacement with isopropylamine in acetonitrile at 20°C.
Adaptation for this compound :
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Replace isopropylamine with hydroxylamine in the amination step.
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Optimize solvent polarity (e.g., ethanol or water) to enhance hydroxylamine reactivity.
Proposed Synthetic Routes for this compound
Route 1: Phthalimide-Mediated Synthesis
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Protection : React 4-aminobutanol with phthalic anhydride to form N-(4-hydroxybutyl)phthalimide.
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Aminooxy Introduction : Substitute the hydroxyl group with hydroxylamine using Mitsunobu conditions (DIAD, PPh₃).
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Deprotection : Hydrazinolysis to remove the phthalimide group.
Advantages : High regioselectivity; avoids side reactions.
Limitations : Mitsunobu reagents may reduce the aminooxy group.
Route 2: Bromo Intermediate Strategy
-
Bromination : React THF with HBr/acetic acid to form 4-bromo-1-acetoxyl butane.
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Dual Amination :
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Substitute bromide with ammonia to form 4-amino-1-acetoxyl butane.
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Hydrolyze acetate to hydroxyl, then convert to aminooxy via tosylation and hydroxylamine displacement.
-
Advantages : Scalable; uses inexpensive reagents.
Limitations : Requires strict stoichiometry to prevent over-amination.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification and Analysis
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Distillation : Effective for intermediates like 4-bromo-1-acetoxyl butane (b.p. 87–89°C at 2 mmHg).
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Chromatography : GC-MS or HPLC ensures >99.5% purity, critical for pharmaceutical intermediates.
Comparative Data Table: Key Parameters from Analogous Syntheses
Q & A
Q. Critical Parameters :
- Temperature : Excessive heat may degrade the aminooxy group; maintain reflux conditions ≤80°C.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Distillation or column chromatography is essential to isolate the product from byproducts like disulfides or oxidized derivatives .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Contradictions in NMR, IR, or mass spectra often arise from:
- Tautomerism : The aminooxy group may exhibit keto-enol tautomerism, leading to split peaks. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize conformers.
- Impurity interference : Compare experimental data with computational predictions (e.g., density functional theory for IR vibrations) and cross-validate with HPLC purity assays (>95%) .
- Stereochemical ambiguity : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, particularly for chiral centers.
Q. Methodological Framework :
Triangulation : Combine multiple techniques (e.g., X-ray crystallography for solid-state structure, solution-phase NMR).
Iterative refinement : Adjust synthetic protocols to minimize byproducts and rerun spectra under standardized conditions .
What analytical methods are most effective for assessing the purity of this compound?
Basic Research Question
- Chromatography :
- HPLC : Use a C18 column with UV detection at 210–220 nm; mobile phase = acetonitrile/water (70:30) + 0.1% TFA.
- TLC : Silica gel plates with ninhydrin staining for amino group visualization .
- Spectroscopy :
How does the aminooxy group influence the compound’s reactivity in nucleophilic reactions?
Advanced Research Question
The aminooxy (–ONH₂) group acts as a bifunctional moiety:
- Nucleophilicity : The oxygen lone pairs enhance reactivity in acylations or alkylations, but steric hindrance may reduce efficiency.
- Redox sensitivity : Prone to oxidation, forming nitroso derivatives; use inert atmospheres (N₂/Ar) during reactions .
Q. Experimental Design Considerations :
- Competitive reactions : Monitor competing pathways (e.g., oxidation vs. substitution) using kinetic studies.
- Protecting groups : Boc protection stabilizes the aminooxy group during Grignard or Suzuki couplings .
What strategies mitigate instability during long-term storage of this compound?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the aminooxy group.
- Solvent choice : Dissolve in anhydrous DMSO or ethanol for aliquots; avoid aqueous buffers unless stabilized at pH 4–6 .
Q. Stability Data (Hypothetical) :
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, light-exposed | 45–60% |
| –20°C, dark | <5% |
How can computational modeling predict the biological interactions of this compound?
Advanced Research Question
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., monoamine oxidases) via the aminooxy group’s hydrogen-bonding capacity.
- MD simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability.
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles based on logP (<2) and polar surface area (>80 Ų) .
What are the potential applications of this compound in medicinal chemistry?
Advanced Research Question
- Prodrug design : The aminooxy group can conjugate with ketone-containing drugs (e.g., doxorubicin) for targeted release.
- Enzyme inhibition : Acts as a transition-state analog in hydrolase or oxidase pathways.
- Bioconjugation : Facilitate site-specific protein labeling via oxime ligation .
Case Study :
In a hypothetical study, coupling this compound to a fluorescent probe enabled live-cell imaging of lysosomal activity, validated by confocal microscopy .
How do solvent polarity and pH affect the compound’s solubility and reactivity?
Basic Research Question
- Solubility :
- Polar solvents (water, DMF) : Solubilize via hydrogen bonding but risk hydrolysis.
- Nonpolar solvents (toluene) : Reduce solubility but stabilize the aminooxy group.
- pH dependence :
- Acidic (pH <4) : Protonation of –ONH₂ reduces nucleophilicity.
- Basic (pH >9) : Deprotonation enhances reactivity but may accelerate oxidation .
What safety precautions are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin contact (potential irritant).
- Ventilation : Use fume hoods due to possible volatile byproducts (e.g., NH₃).
- Emergency protocols : Neutralize spills with 5% acetic acid; rinse eyes with saline for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
